3-(1-Benzyl-1H-indol-3-yl)propanoic acid
Overview
Description
3-(1-Benzyl-1H-indol-3-yl)propanoic acid: is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a benzyl group and a propanoic acid moiety, making it a versatile molecule in synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Propanoic Acid Introduction:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Indoline, alcohol derivatives.
Substitution: Halogenated, nitrated, and alkylated indole derivatives.
Scientific Research Applications
Chemistry: 3-(1-Benzyl-1H-indol-3-yl)propanoic acid is used as a building block in organic synthesis, particularly in the development of new indole-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors, contributing to the understanding of indole derivatives’ roles in biological systems .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows it to bind to specific sites on proteins, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: A neuroprotective antioxidant with potential therapeutic applications.
5-Methoxyindole-3-acetic acid: A metabolite of serotonin with biological significance.
Uniqueness: 3-(1-Benzyl-1H-indol-3-yl)propanoic acid is unique due to its benzyl substitution, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature enhances its potential as a versatile building block in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(1-benzylindol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(21)11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJYJWSZIVMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393612 | |
Record name | 3-(1-Benzyl-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141071-79-6 | |
Record name | 1-(Phenylmethyl)-1H-indole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141071-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Benzyl-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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